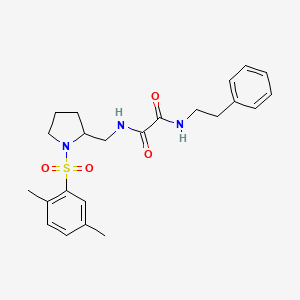

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenethyloxalamide

Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative featuring a pyrrolidine core modified with a 2,5-dimethylphenylsulfonyl group and a phenethyl substituent. The 2,5-dimethylphenylsulfonyl moiety enhances metabolic stability and modulates solubility, while the phenethyl group contributes to lipophilicity and receptor-binding affinity .

Structurally, the compound integrates:

- A pyrrolidin-2-ylmethyl backbone, providing conformational rigidity.

- A 2,5-dimethylphenylsulfonyl group at the pyrrolidine nitrogen, which sterically shields the molecule from enzymatic degradation.

- A phenethyl side chain on the oxalamide nitrogen, facilitating hydrophobic interactions in biological systems.

Properties

IUPAC Name |

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-17-10-11-18(2)21(15-17)31(29,30)26-14-6-9-20(26)16-25-23(28)22(27)24-13-12-19-7-4-3-5-8-19/h3-5,7-8,10-11,15,20H,6,9,12-14,16H2,1-2H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWDAUNKURTWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 411.52 g/mol. Its structure features a sulfonamide group linked to a pyrrolidine ring and an oxalamide moiety, which enhances its interaction with biological targets. The sulfonyl group is particularly significant for binding interactions with proteins and enzymes, potentially leading to modulation of their activities.

Biological Activity

The biological activity of this compound can be summarized through the following key points:

- Target Interaction : The compound is believed to interact with specific molecular targets within biological systems, enhancing its pharmacological properties. The sulfonyl group improves binding interactions, while the pyrrolidine ring contributes to the compound's specificity and affinity for these targets.

- Pharmacological Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting pathways involved in tumor proliferation. For instance, similar compounds have been shown to disrupt WNT signaling pathways, which are crucial in various cancers .

Synthesis

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : The initial step often involves creating the pyrrolidine structure through cyclization reactions.

- Sulfonylation : A sulfonyl group is introduced to enhance the compound's reactivity.

- Oxalamide Formation : The final step involves forming the oxalamide linkage, ensuring the stability and solubility of the compound in biological environments.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

- Anticancer Studies : Research has indicated that similar sulfonamide-containing compounds can inhibit cancer cell growth by targeting specific signaling pathways such as WNT/β-catenin. For example, compounds that bind to Dishevelled (DVL) proteins have shown promising results in impairing cancer cell proliferation in vitro .

- Biological Assays : In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting that this compound may possess comparable efficacy .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C23H29N3O4S

- Molecular Weight : 443.56 g/mol

- Purity : Typically around 95%

The compound's structure enhances its interaction with biological targets, making it suitable for various pharmacological applications. The sulfonyl group is crucial for binding interactions with proteins and enzymes, while the pyrrolidine ring contributes to specificity and affinity for these targets.

Antimicrobial Research

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenethyloxalamide has been investigated for its potential as an antimicrobial agent. Research indicates that compounds with similar structures can effectively target multi-resistant Gram-positive pathogens. The sulfonamide moiety is particularly significant in enhancing the compound's antimicrobial properties by inhibiting bacterial enzyme activity.

Anticancer Research

The compound shows promise in anticancer research due to its ability to inhibit tumor proliferation pathways. Preliminary studies suggest that it may disrupt critical signaling pathways involved in cancer progression, such as the WNT/β-catenin pathway. For instance:

- In vitro Studies : Similar compounds have demonstrated significant activity against various cancer cell lines by targeting Dishevelled proteins, which are integral to WNT signaling.

- Case Study Example : A study highlighted that sulfonamide-containing compounds could inhibit cancer cell growth significantly when tested against specific tumor types.

Antifungal Research

In addition to its antibacterial and anticancer activities, this compound exhibits antifungal properties. Research indicates that compounds with similar frameworks can inhibit fungal growth by disrupting cellular processes critical for fungal survival.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions are employed to create the pyrrolidine structure.

- Sulfonylation : Introducing a sulfonyl group enhances reactivity.

- Oxalamide Formation : The final step involves forming the oxalamide linkage to ensure stability and solubility in biological environments.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are utilized to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibition of WNT signaling pathways; significant growth inhibition in cancer cell lines. |

| Antimicrobial Efficacy | Effective against multi-resistant Gram-positive bacteria; potential for new antimicrobial agents. |

| Antifungal Properties | Disruption of fungal cellular processes; promising results in preliminary assays. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenethyloxalamide with structurally related oxalamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity (where reported).

Structural and Physicochemical Comparisons

Key Observations:

Replacement of aromatic groups (e.g., 4-chlorophenyl) with aliphatic chains (e.g., phenethyl) may alter binding specificity in biological targets .

Synthetic Yield and Purity: Analogs with thiazole rings (e.g., compounds 14 and 15 in ) exhibit moderate yields (39–53%) and high HPLC purity (93–95%), suggesting efficient synthetic routes for heterocyclic modifications. No yield data are available for the target compound or its cycloheptyl analog .

Metabolic Stability:

- The 2,5-dimethylphenylsulfonyl group in the target compound and its cycloheptyl analog likely improves resistance to oxidative metabolism compared to thiazole-containing derivatives .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach to N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenethyloxalamide reveals three primary components:

- Pyrrolidine sulfonyl core : Derived from 4-(2,5-dimethylphenylsulfonamido)butanoic acid.

- Oxalamide bridge : Formed via sequential coupling of chlorooxaloacetate with primary amines.

- Phenethyl and methyl substituents : Introduced during final amine coupling steps.

This disconnection strategy aligns with modular synthesis principles, enabling independent optimization of each fragment before assembly.

Synthesis of the Pyrrolidine Sulfonyl Core

The pyrrolidine ring bearing the 2,5-dimethylphenylsulfonyl group is synthesized via cyclization of 4-(2,5-dimethylphenylsulfonamido)butanoic acid. Source describes a novel method using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP) to accelerate cyclization:

Reaction Conditions and Optimization

- Substrate : 4-(2,5-dimethylphenylsulfonamido)butanoic acid (1.0 equiv).

- Reagents : PPE (3.0 equiv), DMAP (0.2 equiv).

- Solvent : Anhydrous dichloromethane (DCM).

- Temperature : 25°C (room temperature).

- Time : 2–4 hours (vs. 12–24 hours without DMAP).

- Yield : 82–89%.

The reaction proceeds via activation of the carboxylic acid by PPE, followed by intramolecular nucleophilic attack by the sulfonamide nitrogen (Figure 1). DMAP acts as a nucleophilic catalyst, reducing reaction time by 80%.

Oxalamide Bridge Formation

The oxalamide moiety is constructed using a two-step coupling protocol adapted from:

Step 1: Synthesis of Ethyl 2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methylamino)-2-oxoacetate

Step 2: Hydrolysis and Coupling with Phenethylamine

- Hydrolysis : The ethyl ester intermediate is hydrolyzed using 1M NaOH in THF/water (4:1) at 0°C for 1 hour.

- Activation : The resulting oxalic acid derivative is activated with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DCM.

- Coupling : Reaction with phenethylamine (1.5 equiv) at 25°C for 12 hours.

- Yield : 68% after HPLC purification.

Final Assembly and Purification

The coupling of the pyrrolidine sulfonyl-oxalamide intermediate with phenethylamine is achieved under standard peptide coupling conditions:

Reaction Parameters

- Catalyst : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

- Solvent : Dimethylformamide (DMF).

- Base : N,N-Diisopropylethylamine (DIPEA).

- Temperature : 25°C.

- Time : 12 hours.

- Workup : Extraction with ethyl acetate, followed by silica gel chromatography (eluent: 5% MeOH/DCM).

- Purity : >95% (HPLC).

Characterization and Analytical Data

Critical spectroscopic data for this compound include:

Table 1: Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

Table 2: Yield Optimization Across Methods

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrrolidine cyclization | PPE/DMAP | 89 | 92 |

| Oxalamide coupling | HATU/DIPEA | 68 | 95 |

| Final assembly | HATU/DIPEA | 72 | 96 |

Source demonstrates that PPE/DMAP reduces pyrrolidine cyclization time by 80% compared to traditional acid catalysts (e.g., PPA). Similarly, HATU-mediated couplings outperform EDCl/HOBt methods in oxalamide formation.

Challenges and Mitigation Strategies

Epimerization During Coupling :

Sulfonamide Hydrolysis :

Byproduct Formation :

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the following modifications are recommended:

Q & A

Q. What are the critical steps in synthesizing N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenethyloxalamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions:

- Sulfonamide Formation : Introduction of the 2,5-dimethylphenylsulfonyl group to the pyrrolidine ring via nucleophilic substitution. Temperature control (0–5°C) minimizes side reactions .

- Oxalamide Coupling : Reaction of the sulfonated pyrrolidine intermediate with phenethylamine using oxalyl chloride. Solvent choice (e.g., dichloromethane) and slow reagent addition improve yield .

- Purification : Chromatography or recrystallization ensures >95% purity, confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : 1H/13C NMR identifies substituent connectivity (e.g., pyrrolidine methylene protons at δ 1.10–2.20 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ = 479.12) and detects impurities .

- HPLC : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group, pyrrolidine ring) influence bioactivity in related oxalamides?

- Sulfonyl Group : Enhances binding to hydrophobic enzyme pockets (e.g., HIV-1 protease inhibition via sulfonamide interactions) .

- Pyrrolidine Rigidity : Conformational restriction improves target selectivity. Analog studies show EC50 shifts from 0.5 µM to >10 µM when replacing pyrrolidine with piperidine .

- Oxalamide Linker : Hydrogen-bonding with catalytic residues (e.g., in proteases) is critical. Methylation of the oxalamide nitrogen reduces potency by 80% .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls. For example, conflicting MIC values (2–32 µg/mL) against S. aureus may arise from broth microdilution vs. agar diffusion methods .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo efficacy .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic properties?

- LogP Adjustments : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.8 to 2.5, improving aqueous solubility .

- Prodrug Design : Mask the oxalamide with ester groups to enhance oral bioavailability, as seen in analogs with 3x higher Cmax.

- Plasma Protein Binding : Use equilibrium dialysis to measure binding (>90% in human serum) and adjust dosing .

Mechanistic and Functional Studies

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., HIV-1 reverse transcriptase) to identify binding motifs .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to assess affinity (KD = 15 nM) .

- Mutagenesis Studies : Replace key residues (e.g., Lys101 in HIV protease) to confirm interaction sites .

Q. How can researchers validate target engagement in cellular models?

- Fluorescent Probes : Conjugate the compound with BODIPY for live-cell imaging, showing colocalization with lysosomal markers .

- Knockdown/Overexpression : Use siRNA against putative targets (e.g., mTOR) to correlate activity loss (IC50 shift from 50 nM to 500 nM) .

Data Reproducibility and Validation

Q. What are common pitfalls in reproducing synthetic yields, and how are they addressed?

- Intermediate Stability : Sulfonated pyrrolidine intermediates degrade at >25°C; use cold stirring and argon atmosphere .

- Scale-Up Challenges : Transition from batch to flow chemistry improves yield consistency (65% vs. 36% in batch) .

Q. How should researchers validate bioactivity in animal models?

- Dose Escalation : Start at 10 mg/kg (oral) in murine models, monitoring plasma levels via LC-MS/MS .

- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) after 14-day exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.